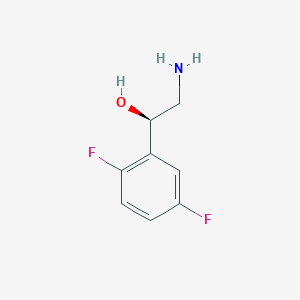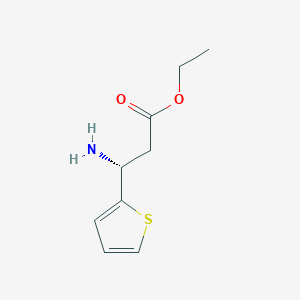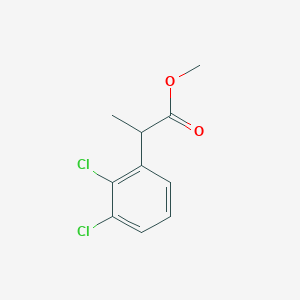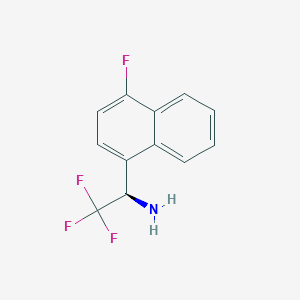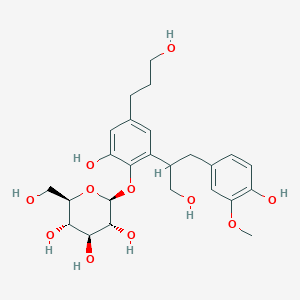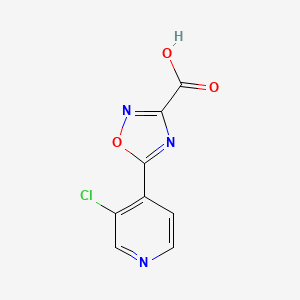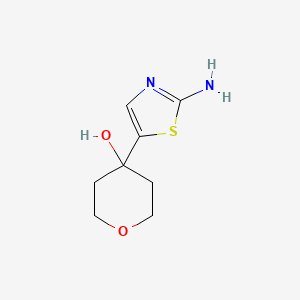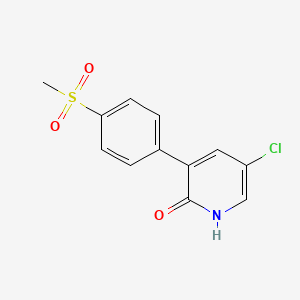
5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol is a chemical compound with significant interest in various scientific fields This compound is known for its unique structural features, which include a chloro-substituted pyridine ring and a methylsulfonyl-substituted phenyl group
Métodos De Preparación
The synthesis of 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol typically involves several steps. One common method includes the reaction of 5-chloro-2-hydroxypyridine with 4-(methylsulfonyl)phenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The reaction is carried out at elevated temperatures, usually around 80-100°C, to facilitate the coupling process.
Análisis De Reacciones Químicas
5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol include:
5-Chloro-2-hydroxypyridine: Shares the chloro-substituted pyridine ring but lacks the methylsulfonyl-substituted phenyl group.
4-(Methylsulfonyl)phenylboronic acid: Contains the methylsulfonyl-substituted phenyl group but lacks the pyridine ring.
Etoricoxib: A related compound with similar structural features, used as an anti-inflammatory drug.
Propiedades
Fórmula molecular |
C12H10ClNO3S |
|---|---|
Peso molecular |
283.73 g/mol |
Nombre IUPAC |
5-chloro-3-(4-methylsulfonylphenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C12H10ClNO3S/c1-18(16,17)10-4-2-8(3-5-10)11-6-9(13)7-14-12(11)15/h2-7H,1H3,(H,14,15) |
Clave InChI |
ALKKHSGPUBSAHS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CNC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


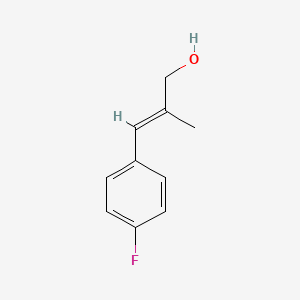

![Cis-5-Tert-Butyl8A-EthylOctahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate](/img/structure/B13070063.png)

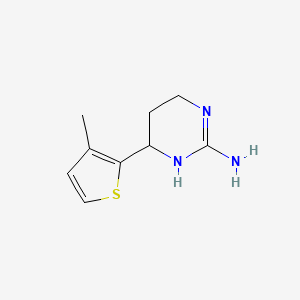
![3-Chloromethyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B13070075.png)
